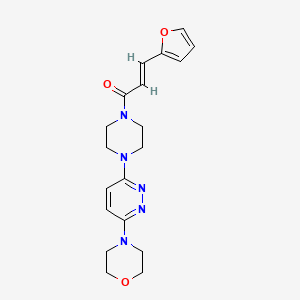

5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

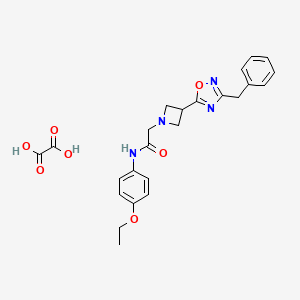

The compound “5’-Amino-4-chloro-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile” is a chemical substance with the molecular formula C20H11Cl2N3 . It is a member of the terphenyl family .

Synthesis Analysis

The compound was synthesized via a one-pot five-component reaction at 80°C using piperidine as an organo-catalyst .Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript . It was characterized by 1H-NMR spectral analysis .Scientific Research Applications

Fluorescent Probes and Sensors

The aromatic structure of 5’-Amino-4-chloro-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile makes it an excellent candidate for designing fluorescent probes and sensors. Researchers have exploited its photophysical properties to develop sensitive detection methods for various analytes, such as metal ions, pH changes, and biomolecules. By modifying the amino or chloro substituents, tailored sensors can be created for specific applications .

Antimicrobial Agents

The presence of amino and chloro groups suggests potential antimicrobial activity. Researchers have explored derivatives of this compound as novel antibacterial and antifungal agents. By fine-tuning the substituents, they aim to develop compounds with improved efficacy and reduced toxicity .

HIV-1 Inhibitors

Indole derivatives have shown promise as HIV-1 inhibitors. Although not directly related to the compound itself, the indole moiety shares structural similarities with 5’-Amino-4-chloro-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile. Researchers have synthesized N-arylsulfonyl-3-acetylindole derivatives and evaluated their anti-HIV-1 activity .

Triazine-Based Materials

The triazine core in this compound has inspired the design of novel materials. Researchers have synthesized 2,4,6-tri-substituted-1,3,5-triazines by modifying cyanuric chloride. These materials find applications in fields such as catalysis, drug delivery, and polymer science .

Photophysical Studies and Material Science

The unique terphenyl-based structure of 5’-Amino-4-chloro-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile offers opportunities for fundamental photophysical studies. Researchers investigate its absorption and emission properties, excited-state dynamics, and interactions with other molecules. Additionally, the compound’s solubility and stability make it suitable for material science applications.

properties

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3/c21-15-8-6-14(7-9-15)17-10-16(13-4-2-1-3-5-13)18(11-22)20(24)19(17)12-23/h1-10H,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMLICRGHZARTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)

![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)

![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)

![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)

![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)

![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)